Emavusertib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Properties

IUPAC Name |

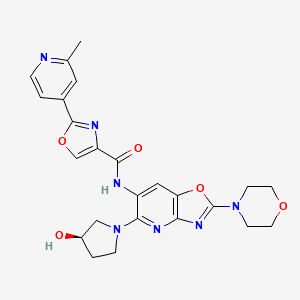

N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHNWSAWWOAWJH-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001103300 | |

| Record name | N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801344-14-8 | |

| Record name | N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801344-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emavusertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801344148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emavusertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5DMF9JKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emavusertib (CA-4948): A Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting IRAK4

The innate immune system, a cornerstone of the body's defense, relies on intricate signaling pathways to respond to pathogens and cellular damage. Key among these are the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways. Dysregulation of these pathways is a hallmark of various inflammatory diseases and hematologic malignancies.[1] Central to this signaling cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that acts as a critical mediator downstream of the adaptor protein MYD88.[2][3]

In many B-cell lymphomas and myeloid neoplasms, activating mutations in MYD88 or components of the spliceosome machinery lead to the constitutive formation of the "myddosome" signaling complex.[1][4] This aberrant signaling hyperactivates IRAK4, driving downstream pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][5][6] The result is enhanced pro-tumoral inflammation, cell proliferation, and survival, making IRAK4 a compelling therapeutic target.[2][4] Emavusertib (CA-4948) was developed as a potent, orally bioavailable small molecule inhibitor to specifically target this dysregulated pathway.[1][4]

Discovery of this compound (CA-4948)

This compound was identified through a kinase-focused library screening of novel bicyclic heterocycle compounds.[3] The process began with the identification of early benzoxazole amide hits. Co-crystallography of these initial compounds with IRAK4 revealed their binding mode and critical interactions within the active site, guiding a structure-activity relationship (SAR) driven optimization process.[4] This led to the synthesis and discovery of this compound (designated compound 24 in the discovery manuscript, later CA-4948), a molecule with potent IRAK4 inhibition and favorable drug-like properties.[3] It was licensed by Curis, Inc. from Aurigene Discovery Technologies in 2015.[1][7]

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily as an IRAK4 inhibitor but also with significant activity against FMS-like Tyrosine Kinase 3 (FLT3).

Inhibition of the IRAK4-Myddosome Pathway

Upon binding of a ligand to a TLR or IL-1R, the adaptor protein MYD88 is recruited. This initiates the assembly of the myddosome, a complex that includes IRAK4 and IRAK2.[4] this compound binds to and blocks the kinase activity of IRAK4, preventing the phosphorylation and activation of downstream targets.[2] This blockade effectively shuts down the signaling cascade, inhibiting the activation of NF-κB and MAPK pathways.[4][5][6] The ultimate result is a reduction in the expression of pro-inflammatory cytokines and pro-survival factors, leading to apoptosis in cancer cells that depend on this pathway.[2][4]

Inhibition of FLT3

In addition to its primary target, this compound was found to have high binding affinity and inhibitory activity against FLT3, a receptor tyrosine kinase.[4][8] This is particularly relevant in Acute Myeloid Leukemia (AML), where activating mutations in FLT3, such as internal tandem duplications (ITD), are common and associated with poor prognosis.[9][10] this compound inhibits both wild-type and mutated forms of FLT3, providing a second, critical anti-leukemic mechanism.[10] This dual activity is a key differentiator, as IRAK4 is known to be upregulated during anti-FLT3 therapy, potentially driving resistance. By inhibiting both, this compound may circumvent this escape mechanism.[5][9]

Preclinical Development

Extensive preclinical studies have demonstrated this compound's potent anti-tumor efficacy and established a clear pharmacodynamic response.

In Vitro Activity & Selectivity

In biochemical and cellular assays, this compound proved to be a potent and highly selective inhibitor of IRAK4. It also demonstrated significant cytotoxic activity against cancer cell lines harboring MYD88 or FLT3 mutations.

| Parameter | Assay Type | Result | Reference |

| IRAK4 Inhibition | FRET Kinase Assay | IC50: 57 nM | [4] |

| IRAK4 Binding Affinity | Competition Binding Assay | Kd: 23 nM | [10] |

| Selectivity vs. IRAK1/2/3 | Competition Binding Assay | >350-fold selective for IRAK4 | [4][11] |

| FLT3 Binding Affinity | Competition Binding Assay | Kd: 8–31 nM (for wt and variants) | [10] |

| FLT3-mutated AML Cell Cytotoxicity | Cell Viability Assay | IC50: 58-200 nM | [10] |

| Cytokine Release Inhibition | TLR-Stimulated THP-1 Cells | IC50 <250 nM (for TNF-α, IL-1β, IL-6, IL-8) | [8][11] |

| DLBCL Cytokine Inhibition | ABC DLBCL Cell Lines | Repressed IL-6 by 36% and IL-10 by 40-41% | [4] |

In Vivo Efficacy

In vivo studies using xenograft models of lymphoma and leukemia confirmed the anti-tumor activity observed in vitro. This compound was well-tolerated at efficacious doses and demonstrated significant tumor growth inhibition and even regression.

| Model | Cancer Type | Dosing | Key Finding | Reference |

| OCI-Ly3 Xenograft | ABC DLBCL (MYD88-L265P) | 100 mg/kg qd (oral) | >90% tumor growth inhibition | [3][4] |

| OCI-Ly3 Xenograft | ABC DLBCL (MYD88-L265P) | 200 mg/kg qd (oral) | Partial tumor regression | [4] |

| MV4-11 Xenograft | AML (FLT3-ITD) | 100 mg/kg qd (oral) | Complete tumor regression maintained >60 days post-treatment | [10] |

| A20 Syngeneic Model | CNS Lymphoma | Oral administration | Achieved therapeutic concentrations in CSF and brain tissue | [6] |

Experimental Protocols

Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRAK4.

-

Methodology: A FRET-based kinase assay is utilized. The assay measures the enzymatic activity of recombinant IRAK4 kinase. A specific peptide substrate and ATP are incubated with the kinase in the presence of varying concentrations of this compound. The kinase phosphorylates the substrate. A europium-labeled antibody that specifically binds to the phosphorylated substrate is then added, along with an APC-labeled acceptor molecule. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, allowing FRET to occur. The resulting signal is measured. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the kinase activity signal.[4]

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human cancer cells (e.g., 5-10 million OCI-Ly3 cells). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily, at specified doses (e.g., 100 mg/kg). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored as indicators of toxicity. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated relative to the vehicle control group.[4][10][12]

Clinical Development

Based on its promising preclinical profile, this compound has advanced into multiple clinical trials for various hematologic malignancies.[3][4]

Overview of Key Clinical Trials

This compound is being evaluated as both a monotherapy and in combination with other targeted agents, such as the BTK inhibitor ibrutinib and the BCL-2 inhibitor venetoclax.[4][13][14]

| Trial ID | Name/Phase | Indication(s) | Regimen | Status (as of late 2025) |

| NCT03328078 | TakeAim Lymphoma (Phase 1/2) | Relapsed/Refractory (R/R) B-cell NHL, including PCNSL | Monotherapy & Combination with Ibrutinib | Enrolling[4][7][13] |

| NCT04278768 | TakeAim Leukemia (Phase 1/2a) | R/R AML, High-Risk MDS | Monotherapy & Combination with Azacitidine or Venetoclax | Enrolling[5][14][15] |

| NCT05685602 | Phase 1 | Metastatic Pancreatic Cancer | Combination with Gemcitabine/Nab-paclitaxel | Enrolling[16] |

Preliminary Clinical Efficacy and Safety

Early results from the TakeAim Leukemia and Lymphoma trials have been encouraging, demonstrating anti-cancer activity in heavily pretreated patient populations.

Efficacy Highlights:

-

FLT3-mutated AML: In response-evaluable patients treated at the Recommended Phase 2 Dose (RP2D) of 300 mg BID, blast count reductions of 99-100% were observed, with responses including Complete Responses (CR) and Morphologic Leukemia-Free State (MLFS).[5][9] In some patients achieving CR, the FLT3-ITD mutation became undetectable.[9]

-

Prior FLT3i Exposure: The drug has shown activity in patients who have previously been treated with and progressed on other FLT3 inhibitors like gilteritinib.[5][9]

-

Pancreatic Cancer: In a Phase 1 study, the combination with chemotherapy showed a disease control rate of 46% and an objective response rate of 23% in second-line metastatic PDAC.[16]

Safety and Tolerability:

-

This compound has generally shown a manageable safety profile.[17][18]

-

A notable adverse event has been a manageable and reversible elevation in creatine phosphokinase (CPK). This has not been associated with significant rhabdomyolysis and can be mitigated with dose reductions.[5]

-

Importantly, no dose-limiting myelosuppression has been reported, which is a significant advantage in treating hematologic cancers.[9][18]

Clinical Trial Methodology

Phase 1 Dose Escalation Protocol

-

Objective: To determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D) of this compound.

-

Design: The trials typically employ a standard 3+3 dose-escalation design. A cohort of 3 patients is enrolled at a starting dose level (e.g., 200 mg BID).[14]

-

Evaluation: Patients are monitored for a specific period (e.g., the first 28-day cycle) for Dose-Limiting Toxicities (DLTs).

-

Decision Rules:

-

If 0 of 3 patients experience a DLT, the trial escalates to the next dose level.

-

If 1 of 3 patients experiences a DLT, the cohort is expanded to 6 patients. If no further DLTs occur (i.e., 1 of 6), the trial can escalate.

-

If ≥2 patients in a cohort of 3 or 6 experience a DLT, that dose is considered to have exceeded the MTD, and the next lower dose level is declared the RP2D.

-

-

Expansion: Once the RP2D is established, the trial moves to a Phase 2 expansion cohort where a larger group of patients with specific disease characteristics (e.g., FLT3 mutations) are treated at that dose to further evaluate efficacy and safety.[14]

Conclusion and Future Directions

This compound (CA-4948) is a first-in-class, orally bioavailable dual inhibitor of IRAK4 and FLT3. Its discovery and development are rooted in a strong biological rationale for targeting the dysregulated TLR/IL-1R pathway in hematologic malignancies. Preclinical data demonstrated potent and selective activity, which has been translated into encouraging signs of clinical efficacy in early-phase trials, particularly in patients with AML and NHL who have limited treatment options.

The dual mechanism of action, manageable safety profile, and ability to cross the blood-brain barrier position this compound as a promising agent. Future development will focus on completing ongoing trials, further exploring its efficacy in combination with other standard-of-care and novel agents, and potentially expanding its use into other malignancies driven by IRAK4 or FLT3 signaling. The identification of predictive biomarkers, such as spliceosome mutations or NF-κB target gene expression, will be crucial for optimizing patient selection and realizing the full therapeutic potential of this targeted therapy.[15]

References

- 1. curis.com [curis.com]

- 2. Facebook [cancer.gov]

- 3. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Curis Provides Third Quarter 2025 Business Update [prnewswire.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Preliminary Safety and Efficacy of this compound (CA-4948) in Acute Myeloid Leukemia Patients with FLT3 Mutation | Blood | American Society of Hematology [ashpublications.org]

- 10. Frontiers | IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ashpublications.org [ashpublications.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. onclive.com [onclive.com]

- 18. onclive.com [onclive.com]

An In-Depth Technical Guide to the IRAK-4 Signaling Pathway and Its Inhibition by Emavusertib

This technical guide provides a comprehensive overview of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) signaling pathway, a critical component of the innate immune system. It further details the mechanism of action of Emavusertib (CA-4948), a potent oral small molecule inhibitor of IRAK-4, and its therapeutic implications. This document is intended for researchers, scientists, and professionals involved in drug development.

The IRAK-4 Signaling Pathway: A Central Hub in Innate Immunity

The IRAK-4 signaling pathway is a cornerstone of the innate immune response, activated by a wide range of stimuli, including pathogens and inflammatory cytokines.[1] It primarily functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[2][4]

1.1. Pathway Activation and Signal Transduction

The signaling cascade is initiated upon the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R.[5] This event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5][6][7]

MyD88 serves as a scaffold, recruiting IRAK-4 through interactions between their respective death domains.[7][8] The recruitment of IRAK-4 to MyD88 is a crucial step that leads to the formation of a larger signaling complex known as the Myddosome.[3][5][9] Within the Myddosome, IRAK-4, which is considered the master kinase of the pathway, phosphorylates and activates IRAK-1 and/or IRAK-2.[3][6][8][9]

The activated IRAK-1/2 then dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3][6][8] TRAF6 subsequently activates downstream kinases, including TGF-β-activated kinase 1 (TAK1).[6][8] TAK1, in turn, activates two major downstream signaling arms:

-

NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and survival factors.[2][6][9][10]

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinase (MAPK) cascades, including JNK and p38, leading to the activation of the transcription factor AP-1, which further contributes to the inflammatory response.[6][8]

The kinase activity of IRAK-4 is essential for these downstream signaling events and the subsequent production of inflammatory mediators.[10][11]

This compound (CA-4948): A Targeted IRAK-4 Kinase Inhibitor

This compound is an orally bioavailable small molecule that potently and selectively inhibits the kinase activity of IRAK-4.[2][12][13] It has emerged as a promising therapeutic agent for various hematologic malignancies and inflammatory disorders where the IRAK-4 pathway is aberrantly activated.[2][14] Notably, this compound also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a key driver in certain types of acute myeloid leukemia (AML).[12][15][16]

2.1. Mechanism of Inhibition

This compound functions as a reversible inhibitor that targets and binds to the ATP-binding site of the IRAK-4 kinase domain.[13] By occupying this site, it prevents the phosphorylation of downstream substrates, primarily IRAK-1.[13] This action effectively halts the entire signaling cascade, preventing the activation of NF-κB and MAPK pathways.[13][15][17] The ultimate consequence is the suppression of pro-inflammatory cytokine and chemokine production and the inhibition of proliferation in cancer cells that depend on this pathway for survival.[2][13]

In certain cancers, such as those with MYD88 mutations or mutations in spliceosome genes like U2AF1 and SF3B1, the IRAK-4 pathway is constitutively active.[2] The latter mutations can lead to the production of a longer, oncogenic isoform of IRAK-4, known as IRAK-4-L, which drives uncontrolled NF-κB activation.[2] this compound's inhibition of IRAK-4-L activity effectively blocks this leukemic growth.[2]

References

- 1. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. curis.com [curis.com]

- 3. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like receptor signalling via IRAK4 affects epithelial integrity and tightness through regulation of junctional tension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRAK4 - Wikipedia [en.wikipedia.org]

- 9. sinobiological.com [sinobiological.com]

- 10. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Facebook [cancer.gov]

- 14. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. onclive.com [onclive.com]

- 17. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Emavusertib: A Dual Inhibitor of FLT3 and IRAK4 for the Treatment of Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant driver of AML pathogenesis in approximately 30% of cases is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis.[1][3] Emavusertib (formerly CA-4948) is an orally bioavailable small molecule inhibitor that represents a novel therapeutic strategy by dually targeting both FLT3 and the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] This dual inhibition aims to not only directly target the mutated FLT3 kinase but also to overcome adaptive resistance mechanisms mediated by the IRAK4 pathway, which can be upregulated in response to other targeted therapies.[1][2][6] This guide provides a comprehensive technical overview of this compound's mechanism of action, preclinical and clinical data, and key experimental protocols relevant to its study in the context of FLT3-mutated AML.

Mechanism of Action: Dual Inhibition of Pro-Survival Pathways

This compound's therapeutic potential in AML stems from its ability to simultaneously block two critical signaling pathways involved in leukemic cell proliferation and survival.

FLT3 Pathway Inhibition

The FLT3 receptor tyrosine kinase plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[3] In AML, activating mutations, most commonly internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the receptor.[3][4] This ligand-independent activation drives downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, promoting uncontrolled cell proliferation and inhibiting apoptosis.[3][7] this compound directly binds to and inhibits the kinase activity of both wild-type and mutated forms of FLT3, thereby blocking these downstream pro-leukemic signals.[4][5]

IRAK4 Pathway Inhibition and Overcoming Resistance

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are components of the innate immune system.[4] In myeloid malignancies, these pathways can be aberrantly activated, contributing to chronic inflammation and cancer cell survival through the activation of the NF-κB pathway.[2][8] Notably, IRAK4 signaling has been identified as a mechanism of adaptive resistance to FLT3 inhibitors.[1][9] Upregulation of IRAK4 can provide a bypass survival signal for leukemic cells when the FLT3 pathway is blocked.[2][6] this compound's inhibition of IRAK4 blocks this escape route, offering a potential advantage over single-agent FLT3 inhibitors and a way to treat patients who have relapsed on prior FLT3-targeted therapies.[1][2][10] This is particularly relevant in patients with co-occurring spliceosome mutations (e.g., SF3B1, U2AF1), which can drive overexpression of a hyperactive long isoform of IRAK4.[8][11][12]

Preclinical Data

Preclinical studies have demonstrated this compound's potent activity against AML cells, both in vitro and in vivo.

In Vitro Kinase and Cell Line Activity

This compound has shown high binding affinity and potent inhibitory activity against wild-type FLT3 and various clinically relevant FLT3 mutations. In vitro cytotoxicity assays confirmed its dose-dependent effect on FLT3-mutated AML cell lines.

| Target/Cell Line | Assay Type | IC50 / Kd Value (nM) | Reference |

| Kinase Activity | |||

| IRAK4 | Binding Assay (Kd) | 23 | [5] |

| FLT3-wt | Binding Assay (Kd) | 8 - 31 | [5] |

| FLT3-ITD | Binding Assay (Kd) | 8 - 31 | [5] |

| FLT3-ITD/D835V | Binding Assay (Kd) | 8 - 31 | [5] |

| FLT3-ITD/F691L | Binding Assay (Kd) | 8 - 31 | [5] |

| Cell Viability | |||

| MOLM-13 (FLT3-ITD) | Cytotoxicity Assay | 150 | [3] |

| FLT3-mutated cell lines | Cytotoxicity Assay | 58 - 200 | [5] |

In Vivo Antileukemic Activity

In mouse models of AML, this compound demonstrated significant antileukemic activity. It was shown to be as effective as other FLT3 inhibitors like quizartinib and midostaurin in FLT3-ITD tumor models.[5] Furthermore, it showed cytotoxic activity in models with resistance-conferring mutations such as FLT3-ITD/D835Y and FLT3-ITD/F691L.[5] Importantly, this compound also blocked bone marrow engraftment in FLT3 wild-type AML models, a feat not achieved by pure FLT3 inhibitors, highlighting the contribution of its IRAK4 inhibition.[5]

Clinical Data: The TakeAim Leukemia Trial

The primary clinical evidence for this compound in AML comes from the ongoing Phase 1/2a "TakeAim Leukemia" trial (NCT04278768).[1] This open-label study is investigating the safety and efficacy of this compound monotherapy in patients with relapsed/refractory (R/R) AML and higher-risk myelodysplastic syndromes (MDS).[1][2]

Efficacy in FLT3-Mutated R/R AML

Preliminary results from the trial have shown encouraging anti-cancer activity in heavily pretreated patients with FLT3 mutations, including those who have progressed on prior FLT3 inhibitors.[1][13]

| Efficacy Endpoint | 200-400 mg BID Cohort (n=11) | 300 mg BID RP2D Cohort (n=12 evaluable) | Reference |

| Overall Response | - | 6 of 12 (50%) | [13] |

| Complete Remission (CR) | 2 | 3 | [1][13] |

| CR with Partial Hematologic Recovery (CRh) | - | 1 | [13] |

| Morphologic Leukemia-Free State (MLFS) | 1 | 2 | [1][13] |

| Molecular Response | |||

| FLT3-ITD Undetectable in CR patients | Yes (2 patients) | Yes | [1][6] |

| >90% Bone Marrow Blast Reduction | 5 of 9 evaluable patients | Yes, in responders | [1][6] |

Data as of June 2023 and June 2024 reports. Patient numbers and specific outcomes may vary slightly between different conference presentations.[1][6][13]

The recommended Phase 2 dose (RP2D) was established at 300 mg twice daily (BID).[5][11] Responses were observed even in patients with a median of 2-3 prior lines of therapy, with 70-80% having had prior exposure to other FLT3 inhibitors like gilteritinib.[1][6]

Safety and Tolerability

This compound has demonstrated a manageable safety profile in the R/R AML population.

| Adverse Event Profile | Frequency / Details | Reference |

| All Grades | ||

| Treatment-Emergent AEs (TEAEs) | Majority manageable and reversible | [1] |

| Grade ≥ 3 | ||

| Treatment-Related AEs (TRAEs) | 18% (2 of 11) to 28.3% (41 of 145) | [2][6] |

| Most Common Grade ≥ 3 TRAEs | Reversible and manageable | [2] |

| Rhabdomyolysis (Grade 3) | Reversible; 4% at 300mg, 12% at 400mg | [11] |

| Dose-Limiting Toxicities (DLTs) | ||

| Myelosuppression | No dose-limiting myelosuppression reported | [1][11] |

| DLTs at 200mg & 300mg BID | None observed | [11] |

Key Experimental Protocols

Standardized methodologies are crucial for evaluating the activity of kinase inhibitors like this compound.

Kinase Inhibition Assay (e.g., ADP-Glo™)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is used to determine the IC50 value of an inhibitor.

Protocol Outline:

-

Reaction Setup: In a 96-well plate, combine the FLT3 kinase, the substrate (e.g., Myelin Basic Protein), and the kinase assay buffer.[14]

-

Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor (e.g., Midostaurin) to the wells.[15]

-

Initiate Reaction: Add ATP to start the kinase reaction and incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature.[15]

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the initial ADP amount.

-

Data Analysis: Measure luminescence and plot the signal against the inhibitor concentration to calculate the IC50 value.

Cell Viability / Cytotoxicity Assay (e.g., MTT or Alamar Blue)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of an inhibitor's cytotoxic effect.

Protocol Outline:

-

Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-14) into a 96-well plate at a predetermined density.[16]

-

Drug Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).[16][17]

-

Reagent Addition: Add a metabolic indicator dye (e.g., MTT or resazurin/Alamar Blue) to each well and incubate to allow for its conversion by viable cells into a colored formazan product or a fluorescent resorufin product.

-

Signal Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance, or directly measure the fluorescence (for Alamar Blue).

-

Data Analysis: Normalize the results to untreated controls and plot cell viability against drug concentration to determine the IC50.

FLT3-ITD Mutation Detection

Identifying patients with FLT3-ITD mutations is critical for targeted therapy. A common method is PCR followed by fragment analysis via capillary electrophoresis.

Protocol Outline:

-

DNA Extraction: Isolate genomic DNA from patient bone marrow or peripheral blood samples.[18]

-

PCR Amplification: Use fluorescently labeled primers flanking the FLT3 juxtamembrane domain to amplify the target region. The PCR product from a wild-type allele will have a defined size, while an ITD mutation will result in a larger product.[18]

-

Capillary Electrophoresis: Separate the PCR products by size with single-nucleotide resolution using a genetic analyzer. Include a size standard (e.g., ROX 500) in each sample.[18]

-

Fragment Analysis: Analyze the resulting electropherogram. The presence of a peak larger than the wild-type peak indicates an ITD mutation. The ratio of the mutant to wild-type peak areas can be used to estimate the allelic ratio.[18]

Resistance and Future Directions

While dual inhibition of FLT3 and IRAK4 may circumvent some forms of resistance, the development of acquired resistance remains a challenge in AML therapy.[19] Mechanisms can include the acquisition of new mutations in the FLT3 kinase domain or the activation of other parallel survival pathways.[19]

The promising monotherapy activity and manageable safety profile of this compound have paved the way for investigation in combination therapies.[20] Preclinical studies have already shown synergistic antileukemic effects when this compound is combined with venetoclax and azacitidine.[21][22] Clinical trials are underway to evaluate these triplet combinations, with the goal of deepening responses, converting patients with measurable residual disease (MRD) to MRD-negative status, and potentially moving this agent into front-line therapy for newly diagnosed AML patients.[20][21]

Conclusion

This compound is a promising oral agent for the treatment of FLT3-mutated AML, distinguished by its novel dual-targeting mechanism against both FLT3 and IRAK4. Clinical data from the TakeAim Leukemia trial have demonstrated its ability to induce durable responses and achieve a manageable safety profile in a heavily pretreated relapsed/refractory patient population, including those who have failed prior FLT3 inhibitor therapy.[1][13] The inhibition of the IRAK4-mediated resistance pathway is a key differentiator that may provide a more profound and lasting clinical benefit. Ongoing and future studies evaluating this compound in combination with standard-of-care agents will be critical in defining its ultimate role in the evolving therapeutic landscape of AML.

References

- 1. ash.confex.com [ash.confex.com]

- 2. ashpublications.org [ashpublications.org]

- 3. FLT3 and IRAK4 Inhibitor this compound in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. curis.com [curis.com]

- 5. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Therapy this compound Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]

- 9. researchgate.net [researchgate.net]

- 10. onclive.com [onclive.com]

- 11. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR this compound (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EHA 2022: Targeted therapy this compound shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]

- 13. onclive.com [onclive.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

- 16. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]

- 17. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thermofisher.com [thermofisher.com]

- 19. mdpi.com [mdpi.com]

- 20. onclive.com [onclive.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. ascopubs.org [ascopubs.org]

Preclinical Profile of Emavusertib (CA-4948) in Myeloid Malignancies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emavusertib (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). Preclinical studies have demonstrated its significant anti-leukemic activity in various myeloid malignancy models, particularly in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) harboring specific genetic alterations. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to support further research and development.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of IRAK4 and FLT3 signaling pathways, which are critical drivers in the pathogenesis of certain myeloid malignancies.

IRAK4 Inhibition in Spliceosome-Mutant Myeloid Malignancies

In a significant subset of AML and MDS patients, mutations in spliceosome genes, such as SF3B1 and U2AF1, lead to the aberrant splicing of IRAK4 pre-mRNA.[1] This results in the overexpression of a longer, oncogenic isoform of IRAK4, known as IRAK4-L.[1] IRAK4-L is a key component of the myddosome signaling complex, which is activated downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[2][3] The constitutive activation of the myddosome by IRAK4-L leads to the downstream activation of the NF-κB and MAPK signaling pathways, promoting leukemic cell survival and proliferation.[2][3] this compound effectively inhibits the kinase activity of both wild-type IRAK4 and the oncogenic IRAK4-L isoform, thereby blocking this pro-survival signaling cascade.[1]

FLT3 Inhibition in AML

Mutations in the FLT3 gene, including internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to the constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of leukemic blasts. This compound has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3.[4]

Signaling Pathway Diagram

Caption: this compound signaling pathway inhibition in myeloid malignancies.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a range of myeloid malignancy cell lines, with particular sensitivity observed in those with FLT3 mutations.

Cell Viability and Apoptosis

| Cell Line | Genotype | Assay Type | Endpoint | Value | Reference |

| MOLM-13 | FLT3-ITD | Cytotoxicity | IC50 | 150 nM | [2][3] |

| MV4-11 | FLT3-ITD | Cytotoxicity | IC50 | 58-200 nM | [2] |

| THP-1 | FLT3-wt | Cell Viability | GI50 | Not specified | [5] |

| OCI-AML2 | FLT3-wt | Cell Viability | GI50 | Not specified | [5] |

| F-36P | Not specified | Cell Viability | GI50 | Not specified | [5] |

| GDM-1 | Not specified | Cell Viability | GI50 | Not specified | [5] |

Combination Studies

Preclinical studies have shown that this compound acts synergistically with standard-of-care agents used in the treatment of AML, such as azacitidine and venetoclax.[5][6] This provides a strong rationale for clinical investigation of combination therapies.[6][7] In AML cell lines, the combination of this compound with azacitidine and venetoclax resulted in significantly increased anti-tumor effects compared to single-agent treatment.[5]

In Vivo Efficacy

The anti-leukemic activity of this compound has been confirmed in various in vivo models of myeloid malignancies, including cell line-derived and patient-derived xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models

| Model | Cell Line | Treatment | Key Findings | Reference |

| Systemic AML | THP-1 (FLT3-wt) | 100 mg/kg this compound | Nearly complete absence of bone marrow engraftment; significantly extended survival. | [2] |

| Subcutaneous AML | MV4-11 (FLT3-ITD) | Not specified | Equivalent cytotoxic activity to quizartinib and midostaurin. | [2] |

| Subcutaneous AML | MOLM-14 (FLT3-ITD) | Not specified | Greater cytotoxic activity compared to quizartinib in FLT3-ITD/F691L tumors. | [2] |

| DLBCL | OCI-Ly3 | 100 mg/kg q.d. | >90% tumor growth inhibition. | [2] |

Patient-Derived Xenograft (PDX) Models

While specific quantitative data for this compound in AML PDX models is limited in the public domain, the successful establishment of AML PDX models provides a valuable platform for its evaluation. General protocols for the establishment and utilization of these models are available and can be adapted for studies with this compound.[8]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies described in preclinical studies of this compound.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of this compound in myeloid malignancy cell lines.

Materials:

-

Myeloid malignancy cell lines (e.g., MOLM-13, MV4-11, THP-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (CA-4948) stock solution (in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the normalized values against the logarithm of the drug concentration. c. Calculate the IC50/GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Western Blot Analysis of IRAK4 Signaling

This protocol is based on the description of western blot analysis in preclinical studies of this compound.[2][3]

Objective: To assess the effect of this compound on the phosphorylation of key downstream proteins in the IRAK4 signaling pathway.

Materials:

-

Myeloid malignancy cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-NF-κB p65, anti-phospho-ERK1/2, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: a. Treat cells with this compound at various concentrations and time points. b. Wash cells with ice-cold PBS and lyse with lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature protein lysates and load equal amounts onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane with TBST.

-

Detection: a. Incubate the membrane with ECL substrate. b. Visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Study

This is a general protocol for evaluating the efficacy of this compound in a subcutaneous AML xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

AML cell line (e.g., MV4-11)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: a. Subcutaneously inject 5-10 x 10^6 AML cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: a. Administer this compound or vehicle control orally (e.g., once or twice daily) at the desired dose and schedule.

-

Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the overall health and behavior of the mice.

-

Endpoint: a. Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. b. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).

-

Data Analysis: a. Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. b. Plot mean tumor volume ± SEM over time for each group. c. Perform statistical analysis to compare treatment and control groups.

Mandatory Visualizations

Experimental Workflow: In Vitro Cell Viability Assay

Caption: Workflow for determining the in vitro potency of this compound.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

The preclinical data for this compound strongly support its continued development for the treatment of myeloid malignancies, particularly AML and MDS with spliceosome or FLT3 mutations. Its dual mechanism of action, potent in vitro and in vivo activity, and synergy with existing therapies highlight its potential to address a significant unmet medical need in this patient population. The experimental protocols provided in this guide offer a framework for further preclinical investigation into the efficacy and mechanisms of action of this compound.

References

- 1. curis.com [curis.com]

- 2. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 4. onclive.com [onclive.com]

- 5. curis.com [curis.com]

- 6. ascopubs.org [ascopubs.org]

- 7. onclive.com [onclive.com]

- 8. Impact of the Injection Site on Growth Characteristics, Phenotype and Sensitivity towards Cytarabine of Twenty Acute Leukaemia Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

Emavusertib: A Multi-Kinase Inhibitor with Therapeutic Potential Beyond IRAK-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Emavusertib (CA-4948) is an orally bioavailable small molecule that has garnered significant attention as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). While its activity against IRAK-4 in the context of hematologic malignancies is a primary focus of clinical investigation, a comprehensive understanding of its broader molecular targets is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects. This technical guide provides a detailed overview of the molecular targets of this compound beyond IRAK-4, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Analysis of this compound's Kinase Inhibition Profile

This compound exhibits inhibitory activity against a range of kinases beyond its primary target, IRAK-4. The following tables summarize the available quantitative data on its binding affinities and inhibitory concentrations.

| Target | Parameter | Value (nM) | Notes |

| Primary Target | |||

| IRAK-4 | Kd | 23 | |

| IRAK-4 | IC50 | 57 | Determined by FRET kinase assay[1]. |

| IRAK Family Selectivity | |||

| IRAK-1 | Kd | 12,000 | Over 500-fold more selective for IRAK-4 than IRAK-1[2]. |

| IRAK-2 | Kd | >20,000 | |

| IRAK-3 | Kd | 8,500 | |

| Other Significant Targets | |||

| CLK1 | Kd | 10 | |

| CLK2 | Kd | 20 | |

| CLK4 | Kd | 14 | |

| FLT3 | Kd | 31 | |

| DYRK1A | Kd | 25 | |

| Haspin (GSG2) | Kd | 32 | |

| TrkA | Kd | 130 |

Table 1: Binding Affinities (Kd) of this compound for Various Kinases.

| Target/Cell Line | Parameter | Value (nM) | Notes |

| FLT3-ITD positive MOLM-13 cells | IC50 | 150 | Cellular antiproliferative activity[3][4]. |

| TLR-Stimulated THP-1 Cells | IC50 | <250 | Inhibition of TNF-α, IL-1β, IL-6, and IL-8 release[2]. |

Table 2: Cellular Inhibitory Concentrations (IC50) of this compound.

A broad kinome scan revealed that at a concentration of 1 µM, this compound significantly inhibits several other kinases, with FLT3 and the CLK family kinases being the most prominent[5].

| Kinase Family | Members with >90% Inhibition at 1 µM |

| CLK | CLK1, CLK2, CLK4 |

| FLT3 | FLT3 |

Table 3: Kinases with High Percentage of Inhibition by this compound at 1 µM.

Key Signaling Pathways Targeted by this compound

This compound's therapeutic effects are mediated through the inhibition of key signaling pathways involved in inflammation and cancer cell proliferation.

IRAK-4 Signaling Pathway

IRAK-4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MYD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses and cell survival[6]. In certain hematologic malignancies, mutations in MYD88 or overexpression of a long isoform of IRAK-4 (IRAK4-L) lead to constitutive activation of this pathway, promoting cancer cell growth[6].

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting leukemic cell growth.

References

- 1. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. FLT3 and IRAK4 Inhibitor this compound in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. curis.com [curis.com]

Emavusertib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emavusertib (formerly CA-4948) is an orally bioavailable, small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] IRAK4 is a critical component of the myddosome signaling complex, which is essential for downstream signaling of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[4] Dysregulation of this pathway is a known driver in various hematologic malignancies.[4] this compound's mechanism of action involves the inhibition of IRAK4, leading to the blockade of the MYD88 signaling pathway and subsequent repression of pro-inflammatory and cellular proliferation pathways, ultimately inducing apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in clinical trials, including dose-proportional increases in exposure.[5] The pharmacokinetic parameters of this compound from the Phase 1 CA-4948-101 study are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Patients with Relapsed or Refractory Hematologic Malignancies (CA-4948-101 Trial)

| Dose Level | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) |

| 50 mg QD | 946 (45% CV) | 4213 (35% CV) | 5.1 (26% CV) |

| 100 mg QD | 1995 (91% CV) | 8315 (68% CV) | 4.3 (30% CV) |

| 50 mg BID | 927 (31% CV) | 3654 (30% CV) | 6.4 (41% CV) |

| 100 mg BID | 2065 (35% CV) | 10394 (24% CV) | 5.8 (47% CV) |

| 200 mg BID | 5438 | 24711 | 4.5 |

Data presented as mean (% coefficient of variation) where available. Source: Adapted from a presentation of the CA-4948-101 study.[2]

Preclinical studies have also indicated that this compound has favorable drug metabolism and pharmacokinetic (DMPK) properties, including good oral bioavailability.[6]

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action as an IRAK4 inhibitor.

Mechanism of Action and Signaling Pathway

This compound targets and inhibits the kinase activity of IRAK4.[2] This action blocks the signaling cascade downstream of the TLR and IL-1R pathways, which are often constitutively active in certain cancers due to mutations in genes like MYD88.[4] The inhibition of IRAK4 prevents the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[3][4]

In Vitro and Ex Vivo Activity

-

IRAK4 Inhibition: this compound is a potent inhibitor of IRAK4 with a reported IC50 of 57 nM in a fluorescence resonance energy transfer (FRET) kinase assay.[7]

-

Cytokine Release: In preclinical studies, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as IL-6 and IL-10, from cancer cell lines.[8] Ex-vivo whole blood assays from patients treated with this compound have also been utilized to assess its pharmacodynamic effects on TLR-stimulated cytokine release.[6]

-

NF-κB Signaling: The inhibition of IRAK4 by this compound leads to a downstream reduction in the activation of the NF-κB pathway. This has been observed through the decreased phosphorylation of key signaling proteins in this pathway.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key methodologies used in the clinical and preclinical evaluation of this compound.

Clinical Trial Protocols

1. Phase 1 Dose-Escalation and Expansion Trial (CA-4948-101; NCT03328078)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-cancer activity of this compound in patients with relapsed or refractory hematologic malignancies.[9]

-

Study Design: This was a multi-center, open-label, dose-escalation study with a 3+3 design, followed by dose-expansion cohorts.[9][10]

-

Patient Population: Adults with relapsed or refractory non-Hodgkin lymphoma or other hematologic malignancies for whom standard therapy was not available or no longer effective.[1][2]

-

Dosing: this compound was administered orally, with both once-daily (QD) and twice-daily (BID) regimens explored in the dose-escalation phase.[10]

-

Pharmacokinetic Assessment: Blood samples were collected at various time points post-dose to determine the plasma concentrations of this compound. Standard pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated.[11] The specific bioanalytical method for drug quantification has not been detailed in the available public documents.

2. Phase 1/2a TakeAim Leukemia Trial (NCT04278768)

-

Objective: To evaluate the safety, clinical activity, and potential biomarkers of this compound in patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS).[12][13]

-

Study Design: An open-label, dose-escalation and expansion study.[14]

-

Patient Population: Adult patients with relapsed/refractory AML or high-risk MDS.[14]

-

Dosing: this compound administered orally twice daily (BID) in 28-day cycles.[14]

-

Pharmacokinetic Assessment: Secondary objectives of the study include characterizing the pharmacokinetic profile of this compound.[9]

Preclinical and In Vitro Assay Protocols

1. Ex-Vivo Whole Blood Cytokine Release Assay

-

Principle: This assay measures the ability of a drug to modulate the production of cytokines by immune cells in a whole blood sample upon stimulation.

-

General Protocol:

-

Whole blood is collected from subjects.

-

The blood is treated with various concentrations of this compound or a vehicle control.

-

The samples are then stimulated with a Toll-like receptor (TLR) agonist (e.g., lipopolysaccharide [LPS] for TLR4) to induce cytokine production.

-

After a specific incubation period, the plasma is separated.

-

Cytokine levels (e.g., TNF-α, IL-6, IL-10) in the plasma are quantified using a multiplex immunoassay or ELISA.[15]

-

-

Application for this compound: This assay was used as a surrogate pharmacodynamic response biomarker in the clinical development of this compound.[6]

2. Western Blot for NF-κB Pathway Activation

-

Principle: This technique is used to detect the phosphorylation status of key proteins in the NF-κB signaling pathway, which is an indicator of pathway activation.

-

General Protocol:

-

Cells are treated with this compound or a control and then stimulated to activate the NF-κB pathway.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-p65).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.

-

A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the phosphorylated protein.[16][17][18]

-

-

Application for this compound: Western blotting has been used to demonstrate that this compound treatment leads to decreased activation of the NF-κB pathway.[5]

3. IRAK4 Kinase Assay

-

Principle: This in vitro assay measures the direct inhibitory activity of a compound on the IRAK4 enzyme.

-

General Protocol (FRET-based):

-

The assay is typically performed in a microplate format.

-

Recombinant IRAK4 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

In the presence of active IRAK4, the substrate is phosphorylated.

-

A specific antibody that recognizes the phosphorylated substrate and is labeled with a FRET acceptor is added.

-

If the substrate is phosphorylated, the FRET donor and acceptor are brought into proximity, resulting in a FRET signal.

-

The addition of an inhibitor like this compound prevents substrate phosphorylation, leading to a decrease in the FRET signal. The IC50 value is calculated from the dose-response curve.[7]

-

-

Application for this compound: A FRET-based kinase assay was used to determine the IC50 of this compound against IRAK4.[7]

Conclusion

This compound is a promising targeted therapy with a well-defined mechanism of action and favorable pharmacokinetic profile. Its ability to inhibit IRAK4 and consequently the NF-κB signaling pathway provides a strong rationale for its development in hematologic malignancies driven by dysregulated TLR/IL-1R signaling. The pharmacodynamic effects of this compound, including the reduction of pro-inflammatory cytokines, have been demonstrated in both preclinical and clinical settings. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in various cancer indications.

References

- 1. Curis CA-4948-101 (Primary Central... | Clinical Trials at Duke [dukehealth.org]

- 2. curis.com [curis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. curis.com [curis.com]

- 5. EXTH-93. THE IRAK-4 INHIBITOR this compound (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. curis.com [curis.com]

- 7. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. onclive.com [onclive.com]

- 13. curis.com [curis.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 17. m.youtube.com [m.youtube.com]

- 18. gut.bmj.com [gut.bmj.com]

Emavusertib (CA-4948): A Targeted Approach to Disrupting Oncogenic Signaling in MYD88-Mutated Lymphoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, preclinical efficacy, and experimental basis for the use of emavusertib, a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the context of MYD88-mutated lymphomas. The dysregulation of the Toll-like receptor (TLR) signaling pathway, frequently driven by the activating MYD88 L265P mutation, is a key oncogenic driver in various B-cell malignancies, including the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), Primary Central Nervous System Lymphoma (PCNSL), and Waldenström's macroglobulinemia.[1][2][3][4][5] this compound represents a promising therapeutic strategy by directly targeting a critical downstream node in this pathway.

Mechanism of Action: Targeting the Myddosome

The MYD88 L265P mutation promotes the spontaneous assembly of a signaling complex known as the "Myddosome," which consists of MYD88, IRAK4, and other IRAK family kinases.[1][6] This leads to the constitutive activation of IRAK4, which functions as a master kinase, initiating a signaling cascade through the phosphorylation of downstream targets. This aberrant signaling culminates in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, which upregulates the expression of pro-survival genes and inflammatory cytokines, driving lymphoma cell proliferation and survival.[2][7][8][9]

This compound (also known as CA-4948) is a first-in-class, selective inhibitor of IRAK4's kinase activity.[7][10] By binding to IRAK4, this compound blocks its ability to phosphorylate downstream substrates, effectively shutting down the oncogenic signaling cascade initiated by the MYD88 mutation.[1][11] This inhibition leads to reduced NF-κB activity, decreased production of pro-inflammatory cytokines like IL-6 and IL-10, and ultimately, induction of apoptosis in malignant B-cells.[1][7] Notably, this compound is highly selective for IRAK4 over other IRAK family members, such as IRAK1, which may contribute to its favorable safety profile.[7][12]

Preclinical Efficacy Data

This compound has demonstrated potent dose-dependent anti-proliferative activity across a range of MYD88-mutated lymphoma cell lines. The sensitivity is particularly pronounced in cell lines harboring the MYD88 L265P mutation.

| Cell Line | Lymphoma Subtype | MYD88 Status | IC50 (µM) | Citation(s) |

| Karpas1718 | Marginal Zone Lymphoma (MZL) | L265P | 3.72 | [13] |

| OCI-Ly-10 | ABC-DLBCL | L265P | Data Not Quantified | [14] |

| TMD8 | ABC-DLBCL | L265P | Data Not Quantified | [14] |

| HBL1 | ABC-DLBCL | L265P | Data Not Quantified | [14] |

| FLT3-mutated AML | Acute Myeloid Leukemia | Not Applicable | 0.058 - 0.200 | [1][15] |

Treatment with this compound leads to a significant induction of apoptosis in MYD88-mutated lymphoma cells. In marginal zone lymphoma (MZL) cell lines, a 72-hour treatment with 10 µM this compound resulted in a moderate increase in the sub-G0 fraction of cells, which is indicative of DNA fragmentation and cell death.[7][16] This effect was significantly enhanced when this compound was combined with the BTK inhibitor ibrutinib.[1][16] The mechanism involves the blockade of the MYD88 signaling pathway, which represses pro-inflammatory and other growth-related pathways, ultimately leading to apoptosis.[1][15]

Constitutive MYD88/IRAK4 signaling drives the secretion of pro-inflammatory cytokines that contribute to an autocrine/paracrine growth loop. This compound effectively inhibits this process.

| Cytokine | Cell Line Type | Inhibition | Citation(s) |

| IL-6 | ABC-DLBCL | 36% in one cell line | [1] |

| IL-10 | ABC-DLBCL | 40% - 41% | [1] |

| IL-10 | GCB-DLBCL | 35% | [1] |

| TNF-α, IL-1β, IL-6, IL-8 | TLR-Stimulated THP-1 | IC50 <250 nM | [7][12] |

Preclinical data strongly support the combination of this compound with inhibitors of the B-cell receptor (BCR) signaling pathway, such as BTK and PI3K inhibitors. This is particularly relevant as persistent TLR signaling is a known mechanism of resistance to BTK inhibitors.[1][15]

-

BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): Synergism has been observed in multiple MYD88-mutated ABC-DLBCL and MZL cell lines when combining this compound with first- and second-generation BTK inhibitors.[14] The combination appears to improve the maximal effect (efficacy) of the BTK inhibitor.[14] Importantly, this compound can restore sensitivity to ibrutinib in resistant MZL cell lines.[1][15]

-

PI3K Inhibitors (Idelalisib): this compound shows strong synergistic effects with the PI3K inhibitor idelalisib in MZL cell lines.[1]

This compound demonstrates significant single-agent antitumor activity in mouse xenograft models of MYD88-mutated lymphomas.

| Model | Lymphoma Subtype | MYD88 Status | Treatment Regimen | Outcome | Citation(s) |

| OCI-Ly3 Xenograft | ABC-DLBCL | L265P | 100 mg/kg, QD, oral | >90% tumor growth inhibition | [1][15] |

| OCI-Ly3 Xenograft | ABC-DLBCL | L265P | 200 mg/kg, QD, oral | Partial tumor regression | [1][15] |

| PCNSL Xenograft | PCNSL | Not Specified | 100 mg/kg | 68% improvement in median survival | [1] |

| Syngeneic A20 PCNSL | PCNSL | Not Specified | 100 mg/kg | 61% improvement in median survival | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of protocols cited in the literature.

-

Cell Plating: Seed lymphoma cell lines (e.g., OCI-Ly-10, TMD8, HBL1, Karpas-1718) in appropriate multi-well plates at a predetermined density.

-

Treatment: Expose cells to a range of concentrations of this compound, a second agent (e.g., acalabrutinib, zanubrutinib), or the combination of both. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate synergism using methods like the Chou-Talalay combination index.[14]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound (e.g., 10 µM) and/or other compounds for 72 hours.[16]

-

Cell Harvesting: Collect cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow for binding.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[16]

-

Cell Lysis: Treat cells with this compound for a defined period (e.g., 60 minutes to 6 hours).[12][16] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate denatured protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-IKKB, phospho-NF-κB p65, phospho-ERK, and their total protein counterparts) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity to determine changes in protein phosphorylation.

Clinical Landscape and Future Directions

The robust preclinical data have paved the way for clinical investigation. The ongoing Phase 1/2 "TakeAim Lymphoma" trial (NCT03328078) is evaluating this compound as a monotherapy and in combination with ibrutinib in patients with relapsed/refractory lymphomas, with a specific focus on PCNSL.[17][18][19]

Key clinical insights include:

-

CNS Penetrance: this compound has demonstrated the ability to cross the blood-brain barrier and achieve therapeutically relevant concentrations in the cerebrospinal fluid (CSF) of preclinical models and patients.[18][20][21]

-

Overcoming BTKi Resistance: Encouragingly, the combination of this compound and ibrutinib has induced responses, including complete remissions, in heavily pretreated PCNSL patients who were refractory to prior BTK inhibitor therapy.[17][22]

Conclusion

This compound is a highly promising, mechanism-driven therapeutic agent that directly targets the IRAK4 kinase, a critical vulnerability in lymphomas harboring activating MYD88 mutations. Preclinical data robustly demonstrate its ability to inhibit oncogenic signaling, induce apoptosis, and overcome resistance to other targeted agents. Its capacity to penetrate the central nervous system further broadens its potential utility for challenging diseases like PCNSL. Ongoing clinical trials will be crucial in defining the role of this compound, both as a single agent and in combination therapies, for patients with MYD88-driven B-cell malignancies.

References

- 1. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. curis.com [curis.com]

- 3. IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 5. MYD88 L265P mutation in primary central nervous system lymphoma is associated with better survival: A single-center experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncogenic MYD88 mutations in lymphoma: novel insights and therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting IRAK4 with this compound in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oncogenically active MYD88 mutations in human lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. mdpi.com [mdpi.com]

- 14. curis.com [curis.com]

- 15. Frontiers | IRAK-4 inhibition: this compound for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 16. Targeting IRAK4 with this compound in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. ascopubs.org [ascopubs.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. academic.oup.com [academic.oup.com]

- 22. ashpublications.org [ashpublications.org]

Methodological & Application